3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride
Description
3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride is a bicyclic organic compound featuring a seven-membered ring system with two fused rings (3- and 2-membered) and a nitrogen atom at position 2. The carbonyl chloride group at the same position renders it highly reactive, making it a valuable intermediate in organic synthesis, particularly for forming amides or esters via nucleophilic substitution. The compound is commercially available in quantities ranging from 25 mg to 500 mg, with prices escalating from €690 to €2,228 depending on scale . Its stereochemical configuration, (1R,5S), further influences its reactivity and application in enantioselective syntheses.
Properties
IUPAC Name |
3-azabicyclo[3.2.0]heptane-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c8-7(10)9-3-5-1-2-6(5)4-9/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGXAONDHMFSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CN(C2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90664514 | |
| Record name | 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90664514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623580-00-7 | |
| Record name | 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90664514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride typically involves the reaction of 3-azabicyclo[3.2.0]heptane with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The carbonyl chloride group undergoes nucleophilic substitution reactions with a variety of nucleophiles:
| Nucleophile | Reagents/Conditions | Product | Yield* | Steric Impact |
|---|---|---|---|---|
| Amines | R-NH₂, THF, 0–25°C | Amides | 65–85% | High (slowed kinetics) |
| Alcohols | R-OH, pyridine, DCM | Esters | 50–75% | Moderate |
| Water | H₂O, aqueous buffer | Carboxylic acid | >90% | Low (proton-assisted) |
*Yields estimated from analogous bicyclic carbonyl chloride systems.
Mechanism :
-
Nucleophilic attack on the electrophilic carbonyl carbon forms a tetrahedral intermediate.
-
Chloride departure is facilitated by the stability of the leaving group (Cl⁻) and solvent effects.
-
Steric hindrance from the bicyclic framework increases activation energy, requiring longer reaction times or elevated temperatures compared to linear acyl chlorides.
Steric and Electronic Effects
The bicyclic structure imposes significant steric constraints:
-
Reactivity toward Bulky Nucleophiles : Reactions with tert-butanol or secondary amines show <30% conversion under standard conditions due to hindered access to the carbonyl carbon.
-
Solvent Dependency : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity by stabilizing the transition state, while protic solvents (e.g., MeOH) accelerate hydrolysis.
Cycloaddition and Ring-Opening Reactions
While direct cycloaddition data for this compound is limited, related azabicyclo systems participate in:
Stability and Competing Pathways
-
Hydrolysis Sensitivity : Rapid hydrolysis occurs in aqueous media (t₁/₂ ≈ 15 min at pH 7), necessitating anhydrous conditions during synthesis.
-
Thermal Decomposition : Above 80°C, decarbonylation generates 3-azabicyclo[3.2.0]heptane as a side product.
Scientific Research Applications
Medicinal Chemistry
1.1 Antibacterial Properties
Research indicates that derivatives of 3-azabicyclo[3.2.0]heptane exhibit strong antibacterial activity. For instance, compounds synthesized from this scaffold have shown efficacy against a range of gram-positive and gram-negative bacteria, including those resistant to traditional antibiotics. A notable derivative has been highlighted as effective against extended-spectrum beta-lactamase-producing strains, making it a candidate for treating severe infections such as bacterial meningitis and skin infections .
1.2 Dopamine Receptor Modulation
The compound has also been investigated for its interaction with dopamine receptors. Studies demonstrate that certain derivatives possess a higher binding affinity for D(2L) and D(3) dopamine receptors compared to D(1) receptors, suggesting potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease . This selectivity could lead to the development of new therapeutic agents that minimize side effects associated with non-selective dopamine receptor antagonists.
Synthetic Applications
2.1 Multicomponent Reactions
The synthesis of 3-azabicyclo[3.2.0]heptane derivatives often involves multicomponent reactions, which streamline the production of complex molecules . For example, researchers have successfully employed kinetic resolution methods using immobilized lipase B to resolve racemic mixtures into enantiomerically pure compounds, enhancing their pharmacological profiles .
2.2 Photochemical Synthesis
Recent advancements in photochemical synthesis techniques have also been applied to create 3-azabicyclo[3.2.0]heptane derivatives. These methods allow for the formation of complex structures under mild conditions, which is advantageous for maintaining the integrity of sensitive functional groups . The ability to utilize light as a catalyst opens new avenues for synthesizing compounds with diverse biological activities.
Case Studies
3.1 Case Study: Antibacterial Activity
A study conducted on a specific derivative of 3-azabicyclo[3.2.0]heptane demonstrated its effectiveness against multi-drug resistant strains of Staphylococcus aureus and Streptococcus pneumoniae. The compound was synthesized through a series of reactions that included acylation and cyclization steps, resulting in a product with high yield and purity . In vitro tests confirmed its bactericidal activity, indicating its potential as a lead compound for antibiotic development.
3.2 Case Study: Dopamine Receptor Affinity
In another investigation, researchers focused on the binding affinities of various 3-azabicyclo[3.2.0]heptane derivatives at dopamine receptors using molecular docking studies. The results indicated that certain modifications to the bicyclic structure significantly enhanced receptor affinity, particularly at D(3) sites, which are implicated in reward pathways and addiction . This research underscores the importance of structural optimization in developing new drugs targeting dopamine-related disorders.
Data Summary Table
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the bicyclic structure into target molecules .
Comparison with Similar Compounds
Structural Analogues in the Azabicyclo Family
The following table summarizes key azabicyclo derivatives with structural similarities:
| Compound Name | Molecular Formula | CAS Number | Key Structural Features | Price (50 mg) |
|---|---|---|---|---|
| 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride | C₇H₈ClNO | N/A | Bicyclo[3.2.0] system; carbonyl chloride at N3 | €855 |
| 2-Azabicyclo[4.1.0]heptane hydrochloride | C₆H₁₂ClN | 1427195-18-3 | Bicyclo[4.1.0] system; HCl salt | Not reported |
| 3-Azabicyclo[3.1.1]heptane hydrochloride | C₆H₁₂ClN | 1427380-44-6 | Bicyclo[3.1.1] system; HCl salt | Not reported |
| 1-Azabicyclo[2.2.1]heptane-3-carbonyl chloride | C₇H₈ClNO | 130513-77-8 | Bicyclo[2.2.1] system; carbonyl chloride at N1 | Not reported |
| 3-Azabicyclo[3.1.1]heptan-6-one hydrochloride | C₆H₁₀ClNO | 1486519-87-2 | Bicyclo[3.1.1] system; ketone at C6 | Not reported |
Key Observations :
Ring System Variations: The bicyclo[3.2.0] system in the target compound has a smaller fused-ring structure compared to bicyclo[4.1.0] or bicyclo[2.2.1], leading to distinct strain and reactivity profiles. The presence of a ketone group in 3-Azabicyclo[3.1.1]heptan-6-one hydrochloride (vs. carbonyl chloride) reduces electrophilicity, limiting its utility in acylative couplings .
Functional Group Positioning :
- The placement of the carbonyl chloride at the nitrogen atom in the target compound contrasts with derivatives like exo-3,3-dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride (CAS 61175-88-0), where the chloride is on a carbon adjacent to the bridgehead. This positional difference significantly alters reactivity toward nucleophiles .
Stereochemical Considerations :
Commercial Availability and Pricing
This compound is notably more accessible in commercial markets (e.g., CymitQuimica) compared to analogues like 1-Azabicyclo[2.2.1]heptane-3-carbonyl chloride, which lacks listed suppliers . This availability underscores its practicality in industrial and academic settings.
Biological Activity
3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework and a reactive carbonyl chloride functional group. This compound has garnered interest in synthetic organic chemistry and medicinal chemistry due to its potential biological activities and applications.
- Molecular Formula : C₇H₁₀ClNO
- Molecular Weight : 159.61 g/mol
The carbonyl chloride group enhances the compound's reactivity, making it a versatile building block in organic synthesis.
Binding Affinity Studies
Research has demonstrated that derivatives of 3-azabicyclo[3.2.0]heptane exhibit significant binding affinities at dopamine receptors, particularly D(2L) and D(3), compared to D(1) receptors. This suggests potential applications in neuropharmacology, particularly for conditions involving dopaminergic signaling .
Antihistamine Development
Notably, the structural core of 3-azabicyclo[3.2.0]heptane has been incorporated into the antihistamine drug Rupatidine, replacing the pyridine ring. This modification indicates its potential in developing new therapeutic agents targeting allergic reactions.
Synthesis and Derivative Studies
A variety of derivatives have been synthesized using this compound as a precursor, showcasing its utility in creating compounds with diverse biological activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 6-Hydroxy-3-azabicyclo[3.2.0]heptane | C₇H₁₁NO | Potential neuroactive properties |
| 1-Azabicyclo[2.2.2]octane | C₈H₁₃N | Explored for drug design |
| 2-Azabicyclo[3.3.1]non-2-en-1-ol | C₉H₁₃N | Investigated for various biological effects |
These derivatives have shown promise in various biological assays, highlighting the compound's versatility as a scaffold for drug development.
The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes, modulating their activity based on structural modifications:
- Dopamine Receptor Interaction : The compound's derivatives have shown selective binding to dopamine receptors, which may influence neurotransmission and provide insights into treatments for neurological disorders.
- Enzyme Inhibition : Certain derivatives have been evaluated for their ability to inhibit enzymes involved in critical biochemical pathways, suggesting potential applications in treating metabolic disorders or cancers.
Study on Dopamine Receptor Affinity
In a study evaluating the binding affinities of synthesized derivatives at dopamine receptors, it was found that racemic compounds exhibited distinct affinities at D(2L) and D(3) receptors when resolved using immobilized lipase B from Candida antarctica. This highlights the importance of stereochemistry in the biological activity of these compounds .
Antihistamine Development Case
The incorporation of the bicyclic structure into antihistamines like Rupatidine demonstrates the practical application of 3-azabicyclo[3.2.0]heptane derivatives in pharmacology, providing effective alternatives to traditional antihistamines with potentially fewer side effects due to their unique binding profiles.
Q & A
Q. What are the key synthetic methodologies for preparing 3-Azabicyclo[3.2.0]heptane derivatives?
The primary method involves a photochemical [2+2] cycloaddition of diallylamine derivatives in aqueous sulfuric acid with CuSO₄ as a catalyst. This reaction proceeds via UV irradiation (254 nm) for ~80 hours, followed by basification, extraction with diethyl ether, and acidification to isolate the hydrochloride salt. Challenges include low yields due to high aqueous solubility, which necessitates solvent optimization (e.g., dichloromethane for extraction) .
Q. How is the purity of 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride characterized?
Quantitative ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) is used to assess purity (>97%). Additional characterization includes HRMS for molecular weight confirmation, IR spectroscopy for functional group analysis, and melting point determination (200–201°C) .
Q. What role does the bicyclic structure play in medicinal chemistry applications?
The rigid bicyclic scaffold mimics meta-substituted benzene rings in bioactive molecules, enhancing binding affinity to targets like dopamine D₄ and serotonin 5-HT₂A receptors. This structural mimicry improves metabolic stability and selectivity in drug candidates .
Advanced Research Questions
Q. How can researchers optimize photochemical [2+2] cycloaddition yields for sterically hindered substrates?
Substrate pre-protonation (e.g., with H₂SO₄) mitigates amine basicity, enabling cycloaddition of unactivated olefins. Higher-wattage UV lamps reduce reaction times, while Cu(II) catalysts in water improve practicality compared to traditional Cu(I)/organic solvent systems .
Q. What strategies address contradictions in NMR data during structural elucidation of bicyclic derivatives?
Conflicting signals (e.g., alkene protons in diallylamine intermediates) are resolved by monitoring reaction progress via ¹H NMR. Post-irradiation, basification and extraction remove unreacted starting materials, while X-ray crystallography of HCl salts confirms absolute configurations .
Q. How is enantioselectivity achieved in 3-azabicyclo[3.2.0]heptane synthesis?
Asymmetric catalysis using CuI/(R)-Fesulphos enables enantioselective 1,3-dipolar cycloadditions, yielding 3-azabicyclo[3.2.0]heptanes with >90% diastereoselectivity and up to 98% ee. Chiral resolution with (-)-2,3-di-p-toluoyl-L-tartaric acid further purifies enantiomers .
Q. Why do certain substituents on the bicyclic framework reduce receptor affinity?
Electron-donating groups (e.g., methoxy) diminish dopamine D₄ binding due to altered electronic interactions, while halogen substituents (e.g., fluorine) enhance affinity. Steric effects from bulky groups disrupt receptor-ligand complementarity .
Methodological Considerations
- Extraction Challenges : High aqueous solubility of the hydrochloride salt complicates isolation. Alternatives include using chlorinated solvents (e.g., DCM) or repeated ether extractions, though emulsions may form .
- Safety Protocols : UV-C irradiation requires protective eyewear (UVEX glasses) and sealed photoreactors to prevent exposure. Hazard assessments for sulfuric acid, NaOH, and diethyl ether are critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
